JAK3 Kinase Inhibition Selectivity – Structural Basis for Preferential JAK3 Engagement Over JAK1/JAK2/TYK2
The patent WO2010093808A1 explicitly claims 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide as a selective JAK3 kinase inhibitor, distinguishing it from closely related analogs such as 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide and 2-(4-hydroxypiperidin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide, which exhibit altered selectivity profiles due to differences in the piperazine substituent [1]. Within the same patent family, structurally analogous compounds demonstrate JAK3 IC₅₀ values in the sub‑micromolar range, while the specific 4‑phenylpiperazine substitution is associated with a selectivity window that minimises JAK1/JAK2 off‑target activity [1]. No direct head‑to‑head IC₅₀ table for 866131-63-7 versus each comparator is publicly available; the selectivity inference is drawn from the patent's structure–activity relationship (SAR) disclosure and the explicit singling out of this compound as a JAK3‑preferred inhibitor [1].
| Evidence Dimension | JAK3 kinase inhibition and isoform selectivity |
|---|---|
| Target Compound Data | Claimed as selective JAK3 inhibitor (exact IC₅₀ not publicly disclosed in accessible patent sections) |
| Comparator Or Baseline | 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide; 2-(4-hydroxypiperidin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide; 2-morpholin-4-yl-N-(3-quinoxalin-2-ylphenyl)acetamide – all claimed in the same patent with differential JAK isoform selectivity |
| Quantified Difference | Qualitative selectivity advantage for JAK3 over JAK1/JAK2 inferred from SAR; quantitative IC₅₀ values not available for direct comparison |
| Conditions | In vitro kinase enzyme assay using recombinant JAK3, JAK2, JAK1, and TYK2 (assay context described in patent WO2010093808A1) |
Why This Matters
For procurement decisions in JAK‑targeted drug discovery, selecting 866131-63-7 instead of a structurally similar but less selective analog reduces the risk of JAK1/JAK2‑mediated hematological side effects, which is critical for developing safer autoimmune therapeutics.
- [1] WO2010093808A1 / US8592415B2 – Selective kinase inhibitors. Assignee: Vertex Pharmaceuticals Inc. Priority date: 2009-02-13. Published: 2010-08-19. View Source
